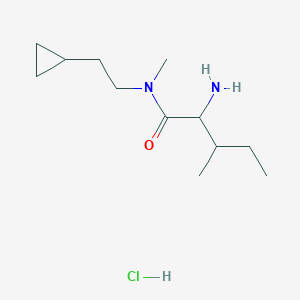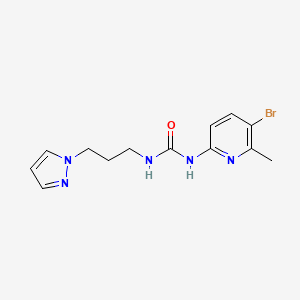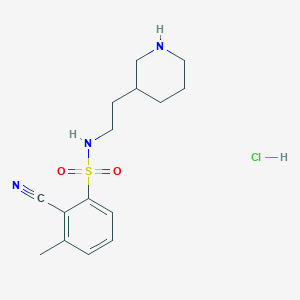![molecular formula C14H21ClN2O B7632577 N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. This compound has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
Tropisetron exerts its pharmacological effects by acting as a selective serotonin 5-HT3 receptor antagonist. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes such as nausea, vomiting, and pain perception. By blocking the activity of this receptor, Tropisetron can reduce the severity and frequency of these symptoms.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in the severity of Parkinson's disease symptoms. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Tropisetron has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use. It can be expensive, and the purity of the compound can affect the results of experiments.
Future Directions
There are several future directions for research on Tropisetron. One area of interest is its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. It has also been suggested that Tropisetron may have potential as an analgesic or pain reliever. Additionally, further research is needed to understand the long-term effects of Tropisetron on the brain and other organs.
Conclusion
In conclusion, Tropisetron is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has a well-understood mechanism of action and has been shown to have several biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential in the treatment of various neurological disorders and other conditions.
Synthesis Methods
The synthesis of Tropisetron involves the reaction between 4-chloro-2-methylbenzylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain Tropisetron. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Tropisetron has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a positive effect on the dopamine system, which is implicated in these disorders.
Moreover, Tropisetron has been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting. It has been shown to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
properties
IUPAC Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-10(2)14(18)17-7-6-16-9-12-4-5-13(15)8-11(12)3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDCDXJTPCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)